molecular formula C16H18N2S B082667 1-phenyl-3-(3-phenylpropyl)thiourea CAS No. 15093-43-3

1-phenyl-3-(3-phenylpropyl)thiourea

Cat. No.: B082667
CAS No.: 15093-43-3
M. Wt: 270.4 g/mol
InChI Key: KSAVTPCYXUELBT-UHFFFAOYSA-N
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Description

Chemical Identity: 1-Phenyl-3-(3-phenylpropyl)thiourea (CAS: 15093-43-3) is a thiourea derivative with the molecular formula C₁₆H₁₈N₂S and a molecular weight of 270.40 g/mol . Its structure consists of a thiourea core (-N-C(=S)-N-) substituted with a phenyl group at the 1-position and a 3-phenylpropyl chain at the 3-position. The compound is also known by synonyms such as N-Phenyl-N'-(3-phenylpropyl)thiourea and CHEMBL1521932 .

Synthesis:
The compound can be synthesized via the reaction of phenyl isothiocyanate with 3-phenylpropylamine under mild conditions. Similar thiourea derivatives, such as 1-phenyl-3-(3-methyl-2-oxo-3H-benzoxazole-6-yl)thiourea, have been prepared in high yields (~92%) using THF as a solvent at room temperature .

Properties

CAS No.

15093-43-3

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

1-phenyl-3-(3-phenylpropyl)thiourea

InChI

InChI=1S/C16H18N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19)

InChI Key

KSAVTPCYXUELBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)CCCN=C(NC2=CC=CC=C2)S

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2

Other CAS No.

15093-43-3

solubility

31.9 [ug/mL]

Synonyms

N-Phenyl-N'-(3-phenylpropyl)thiourea

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, N-phenyl-N’-(3-phenylpropyl)- can be synthesized through several methods. One common approach involves the reaction of aniline derivatives with isothiocyanates. For instance, the reaction between N-phenyl-3-phenylpropylamine and phenyl isothiocyanate in an organic solvent such as dichloromethane can yield the desired thiourea derivative . The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-phenyl-N’-(3-phenylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Thioethers

    Substitution: Substituted thiourea derivatives

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 1- and 3-positions of the thiourea core. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Properties/Activities Reference
1-Phenyl-3-(3-phenylpropyl)thiourea 1-Ph; 3-(3-phenylpropyl) C₁₆H₁₈N₂S High lipophilicity; potential enzyme inhibition
1-Cyclohexyl-3-(iso-butyl)thiourea 1-Cyclohexyl; 3-iso-butyl C₁₁H₂₂N₂S Moderate AChE inhibition (IC₅₀ ~50 µg/mL)
1-Phenyl-3-(4-chlorophenyl)thiourea 1-Ph; 3-(4-Cl-Ph) C₁₃H₁₁ClN₂S Enhanced electronic effects due to Cl substituent
1-Allyl-3-[3-(triethoxysilyl)propyl]thiourea 1-Allyl; 3-triethoxysilylpropyl C₁₃H₂₇N₂O₃SSi Functionalized for material science applications
1-Phenyl-3-(2-thiazolyl)thiourea 1-Ph; 3-thiazolyl C₁₀H₉N₃S₂ Bioactive heterocyclic moiety; antiviral potential

Key Observations :

  • Electronic Effects : Chlorine or heterocyclic substituents (e.g., thiazolyl) introduce electron-withdrawing or π-conjugated effects, altering reactivity and binding interactions .

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